1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride
Overview
Description
1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H17Cl3N2O2 and a molecular weight of 339.65 g/mol . This compound belongs to the class of morpholine derivatives and is characterized by the presence of a dichlorobenzoyl group attached to a morpholine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via acylation using 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-[4-(2,3-Dichlorobenzoyl)piperidin-2-yl]ethan-1-amine hydrochloride
- 1-[4-(2,3-Dichlorobenzoyl)pyrrolidin-2-yl]ethan-1-amine hydrochloride
These compounds share structural similarities but differ in the ring structure (morpholine, piperidine, pyrrolidine). The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs.
Properties
IUPAC Name |
[2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNPCDNFGDVKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-80-5 | |
Record name | Methanone, [2-(1-aminoethyl)-4-morpholinyl](2,3-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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